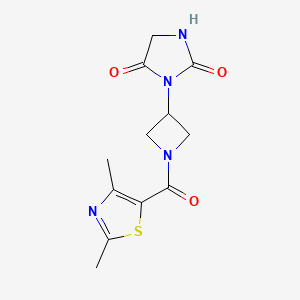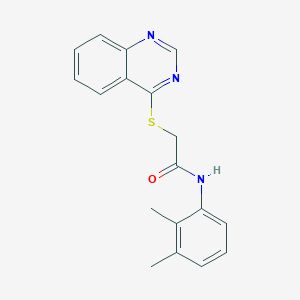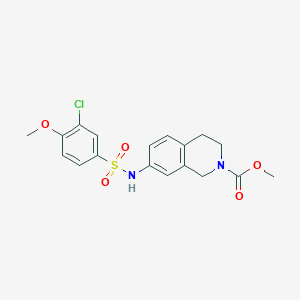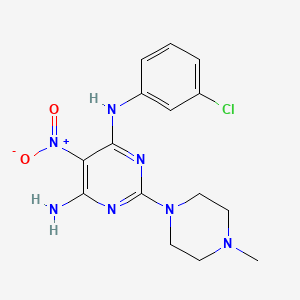
3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains an imidazolidine-2,4-dione moiety, which is a five-membered heterocyclic structure that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidin-3-yl group, which is a type of four-membered heterocyclic ring.Scientific Research Applications
Synthesis Methodologies and Chemical Transformations
The synthesis and chemical reactions involving imidazolidine-2,4-dione derivatives highlight innovative approaches to creating complex heterocyclic compounds. For instance, reactions involving 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles have been explored for synthesizing 4H-imidazoles, indicating a methodological advancement in heterocyclic chemistry. The study provides insights into the reaction mechanisms and the formation of various derivatives through ring transformations and hydrolysis processes (Mukherjee-Müller et al., 1979). Additionally, the transformation of imidazolidine-2,4-diones to 4H-imidazoles through reactions with 3-(Dimethylamino)-2,2-dimethyl-2H-azirines showcases the regioselectivity and potential for generating diverse heterocyclic frameworks (Schläpfer-Dähler et al., 1992).
Potential Biological Activities
Research into the analogues of imidazolidine-2,4-dione derivatives has revealed their widespread applications across various fields, including pharmacology. For instance, glycolurils and their analogues have been identified for their roles as pharmacologically active compounds with antibacterial, nootropic, and neurotropic properties. These compounds are crucial building blocks in supramolecular chemistry, showcasing their significance beyond mere chemical interest (Kravchenko et al., 2018). Moreover, the synthesis and evaluation of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione for antidepressant activity provide an example of the therapeutic potential of such derivatives, despite the exclusion of specific drug use and side effects from this summary (Wessels et al., 1980).
Advanced Materials and Chemical Applications
The synthesis and application of nitrogen and sulfur-containing heterocyclic compounds, including imidazolidine derivatives, highlight their significance in creating materials with potential pharmacological evaluations. Such studies underscore the versatility of these compounds in synthesizing pharmacologically active agents and exploring their antibacterial and antifungal activities (Mistry & Desai, 2006).
Future Directions
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows them to undergo electrophilic substitution and nucleophilic substitution , which could be a part of the interaction with their targets.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on a series of thiazolidin-2,4-dione derivatives, which this compound is a part of, revealed that all the compounds were found to be drug-like, suggesting favorable adme properties .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It’s known that the efficacy and stability of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
properties
IUPAC Name |
3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-6-10(20-7(2)14-6)11(18)15-4-8(5-15)16-9(17)3-13-12(16)19/h8H,3-5H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTDTHLTSXSLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)


![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)

![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)
![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)



![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)
![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)
![4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2963385.png)